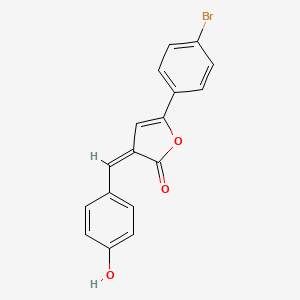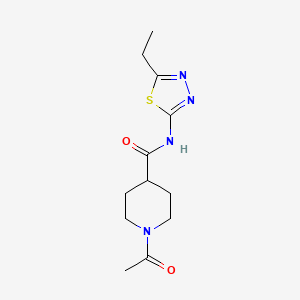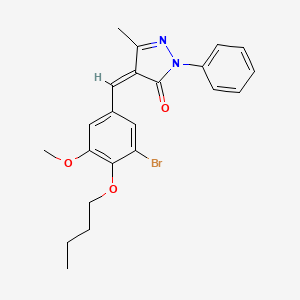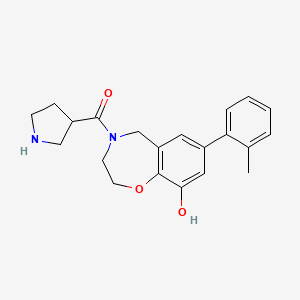
5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone, also known as Bromophenol Blue, is a pH indicator commonly used in laboratory experiments. It is a synthetic dye that changes color from yellow to blue depending on the pH of the solution. This compound has found extensive use in various scientific research applications, including biochemistry, microbiology, and molecular biology.
作用機序
5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone Blue works by changing color depending on the pH of the solution. At low pH, the compound exists in a yellow form, while at high pH, it exists in a blue form. The mechanism of this color change is based on the ionization of the compound. At low pH, the compound exists in a protonated form, which absorbs light at a different wavelength than the deprotonated form at high pH.
Biochemical and Physiological Effects:
This compound Blue does not have any known biochemical or physiological effects. It is considered safe for use in laboratory experiments and is not known to cause any adverse effects on human health.
実験室実験の利点と制限
One of the main advantages of 5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone Blue is its ability to change color over a relatively narrow pH range, making it useful for monitoring pH changes in laboratory experiments. It is also relatively easy to use and is readily available in most laboratories. However, one of the limitations of this compound is that it cannot be used in solutions that contain reducing agents, as they can interfere with the color change.
将来の方向性
There are several future directions for the use of 5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone Blue in scientific research. One potential area of research is the development of new pH indicators with improved sensitivity and selectivity. Another area of research is the use of this compound Blue in the development of new diagnostic assays for diseases such as cancer and infectious diseases. Additionally, the use of this compound Blue in the development of new materials for sensing and imaging applications is an area of active research.
合成法
5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone Blue can be synthesized by the condensation of 4-bromophenol and salicylaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of a yellow-colored intermediate, which is then oxidized to form the final blue-colored product.
科学的研究の応用
5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone Blue is widely used as a pH indicator in various scientific research applications. It is commonly used in protein electrophoresis to monitor the progress of the separation of proteins based on their charge and size. It is also used in microbiology to distinguish between different types of bacteria based on their ability to produce acid. In molecular biology, it is used to monitor the progress of DNA and RNA electrophoresis.
特性
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO3/c18-14-5-3-12(4-6-14)16-10-13(17(20)21-16)9-11-1-7-15(19)8-2-11/h1-10,19H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFSANHAUDJWRS-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(1-methyl-4-piperidinyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5487659.png)
![methyl N-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-D-alaninate](/img/structure/B5487671.png)

amino]propanamide](/img/structure/B5487691.png)
![3-benzyl-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487697.png)

![methyl 4-{3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B5487706.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5487721.png)
![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5487725.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5487731.png)
![4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5487745.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5487749.png)
